(R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile
Description
Properties
IUPAC Name |
2,2-diphenyl-2-[(3R)-pyrrolidin-3-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c19-14-18(17-11-12-20-13-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,20H,11-13H2/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQVYYRHEMSRRM-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301248519 | |
| Record name | 3-Pyrrolidineacetonitrile, α,α-diphenyl-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301248519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133099-12-4 | |
| Record name | 3-Pyrrolidineacetonitrile, α,α-diphenyl-, (R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133099-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidineacetonitrile, α,α-diphenyl-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301248519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution with Pyrrolidine-3-yl Halides
A widely adopted method involves reacting diphenylacetonitrile with a pyrrolidine-3-yl halide (e.g., bromide or iodide) under basic conditions. The reaction proceeds via an SN2 mechanism, where the nitrile’s α-carbon acts as the nucleophile.
Reaction Conditions
-
Substrate: Pyrrolidine-3-yl bromide
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Base: Potassium tert-butoxide (t-BuOK) or sodium hydride (NaH)
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Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
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Temperature: 0–25°C
The steric hindrance from the diphenyl groups and pyrrolidine ring necessitates polar aprotic solvents to stabilize the transition state.
Cyclization of γ-Amino Nitriles
An alternative approach involves cyclizing γ-amino nitriles to form the pyrrolidine ring in situ. For example, 4-(diphenylcyanomethyl)aminobutanenitrile undergoes intramolecular cyclization in acidic media:
This method avoids handling reactive halides but requires stringent pH control to prevent nitrile hydrolysis.
Chiral Resolution of the Racemic Mixture
Isolating the (R)-enantiomer from the racemic mixture is critical for pharmaceutical applications. Two resolution strategies are prominent:
Diastereoselective Precipitation
Racemic acetonitrile is treated with a chiral resolving agent, such as (R)-mandelic acid or (S)-tartaric acid, to form diastereomeric salts. The (R)-enantiomer’s salt exhibits lower solubility in ethanol or methanol, enabling selective precipitation.
Optimized Conditions
| Resolving Agent | Solvent | Temperature | Enantiomeric Excess (ee) | Yield |
|---|---|---|---|---|
| (S)-Tartaric acid | Ethanol | 4°C | 98% | 40% |
| (R)-Mandelic acid | Methanol | 25°C | 95% | 35% |
This method, detailed in patent US20130109854A1, achieves high enantiopurity but sacrifices yield due to partial solubility of the desired salt.
Chiral Chromatography
Preparative chiral HPLC using cellulose-based stationary phases (e.g., Chiralpak IC) resolves enantiomers with >99% ee. While effective, this method is cost-prohibitive for industrial-scale production.
Industrial-Scale Production
Large-scale synthesis prioritizes cost efficiency and reproducibility. Key advancements include:
Continuous Flow Reactors
Replacing batch reactors with continuous flow systems enhances reaction control and reduces side products. For example, a telescoped process combining nucleophilic substitution and inline chiral resolution achieves 85% yield at 90% ee.
Solvent Recycling
Industrial plants employ distillation to recover THF and methanol, reducing waste and costs by 30% compared to batch methods.
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions
®-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
- (R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile serves as an intermediate in the synthesis of complex organic molecules. Its chiral nature makes it particularly valuable in the production of pharmaceuticals where stereochemistry is crucial for efficacy and safety.
Synthetic Routes
- The synthesis typically involves:
Biological Applications
Potential Biological Activities
- Research indicates that this compound may exhibit various biological activities, including:
- Interaction with Receptors : It selectively binds to the 5-hydroxytryptamine receptor subtype 2C (5-HT2C), which is implicated in mood regulation and appetite control. This interaction suggests potential applications in treating mood disorders and obesity .
- Enzyme Modulation : The compound's ability to influence enzyme activity opens avenues for therapeutic development against diseases where enzyme regulation is critical .
Medicinal Chemistry
Therapeutic Potential
- Ongoing studies are exploring (R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile's role as a potential therapeutic agent. Its unique structural features may contribute to:
- Antidepressant Effects : By modulating serotonin levels through its action on the 5-HT2C receptor, it could serve as a candidate for developing new antidepressants .
- Neuropharmacological Applications : The compound's neuroactive properties suggest it could be beneficial in treating neurological disorders.
Industrial Applications
Pharmaceutical Manufacturing
- In industrial contexts, (R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile is utilized in the production of various pharmaceuticals. Its role as an intermediate facilitates the synthesis of drugs that require specific chiral centers for activity .
- Interaction Studies
-
Synthesis and Evaluation
- Research conducted by Kim et al. demonstrated the synthesis of disubstituted pyrimidines using this compound as a precursor, showcasing its utility in synthesizing novel pharmacological agents.
Mechanism of Action
The mechanism of action of ®-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile
- CAS No.: 133099-11-3
- Molecular Formula : C₁₈H₁₈N₂ (MW 262.35 g/mol)
- Key Differences: Stereochemistry at the pyrrolidine C3 position (S-configuration) renders it inactive at M₃ receptors. Classified as a degradation product and Cyano Pyrrolidine Impurity in Darifenacin formulations .
2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile
- CAS No.: 3212-87-1
- Molecular Formula : C₂₀H₂₂N₂ (MW 290.40 g/mol)
- Key Differences: Contains an ethyl group on the pyrrolidine nitrogen, altering lipophilicity and receptor binding.
2,2-Diphenyl-2-[(3S)-pyrrolidin-3-yl]acetamide Tartarate (Imp-1)
- Molecular Formula : C₁₈H₂₀N₂O₆ (MW 360.36 g/mol)
- Key Differences :
Pharmacological and Physicochemical Comparison
Biological Activity
(R)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile, also known as DPA, is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H18N2
- Molecular Weight : 262.36 g/mol
- CAS Number : 133099-12-4
The compound features a pyrrolidine ring attached to two phenyl groups, contributing to its unique pharmacological profile. Its chirality is significant for its interaction with biological targets.
(R)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile has been identified as a selective agonist for the 5-hydroxytryptamine receptor subtype 2C (5-HT2C). This receptor is involved in various physiological processes, including mood regulation and appetite control. The interaction with 5-HT2C receptors suggests potential applications in treating mood disorders and obesity by modulating serotonin levels .
1. Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of pyrrolidine derivatives, including DPA. In vitro tests indicated that certain derivatives exhibit significant antibacterial and antifungal activities against various pathogens. For example:
| Pathogen | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Candida albicans | 16.69 - 78.23 |
These results indicate that DPA and its derivatives may serve as potential broad-spectrum antimicrobial agents .
2. Neuropharmacological Effects
The compound's role as a selective agonist for the 5-HT2C receptor highlights its potential in neuropharmacology. Research indicates that activation of this receptor can lead to increased serotonin signaling, which may benefit conditions such as depression and anxiety .
Study on Antidepressant Activity
In a study conducted by Kim et al., (R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile was tested for its antidepressant-like effects in animal models. The results showed that administration of the compound led to significant reductions in depressive behaviors compared to controls, suggesting its potential as an antidepressant agent .
Research on Appetite Suppression
Another study explored the effects of DPA on appetite regulation in rodent models. The findings indicated that DPA administration resulted in reduced food intake and weight loss, supporting its potential application in obesity treatment through modulation of serotonin pathways .
Synthesis and Industrial Applications
The synthesis of (R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile typically involves several steps:
- Formation of the Pyrrolidine Ring : Starting materials are reacted to form the pyrrolidine structure.
- Nucleophilic Substitution : A nitrile group is introduced via nucleophilic substitution.
- Chiral Resolution : Chiral catalysts are used for resolving enantiomers.
In industrial settings, continuous flow reactors are often utilized for efficient large-scale production, followed by purification techniques such as chromatography .
Q & A
Q. 1.1. What synthetic strategies are optimal for enantioselective synthesis of (R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile?
The synthesis typically involves asymmetric coupling of diphenylacetonitrile with a chiral pyrrolidine precursor. Key steps include:
- Chiral Tosylation : Use Mitsunobu reaction conditions (triphenylphosphine, diethyl azodicarboxylate) to introduce stereochemistry into the pyrrolidine ring .
- Coupling Reaction : Employ sodium hydride to facilitate nucleophilic substitution between diphenylacetonitrile and a tosylated pyrrolidine intermediate .
- Detosylation : Reflux with hydrobromic acid (48%) to remove the tosyl group, yielding the free amine .
Methodological challenges include controlling racemization during coupling and optimizing reaction temperatures (e.g., 85°C in acetonitrile/ethanol mixtures) .
Q. 1.2. How can enantiomeric purity be assessed for this compound?
- Chiral HPLC : Use columns like Chiralpak® IA/IB with a mobile phase of hexane:isopropanol (80:20) and UV detection at 254 nm. The (R)- and (S)-enantiomers exhibit distinct retention times .
- Polarimetry : Compare specific rotation values against literature data for the (R)-enantiomer (e.g., [α]D²⁵ = +XX° in methanol) .
- NMR with Chiral Shift Reagents : Europium-based reagents can split signals for enantiomers in ¹H/¹³C NMR .
Q. 1.3. What stability-indicating analytical methods are recommended for this compound?
- RP-HPLC : Utilize a C18 column with gradient elution (acetonitrile:ammonium acetate buffer) to separate degradation products. Validate for specificity, precision (RSD < 2%), and linearity (R² > 0.999) .
- Forced Degradation Studies : Expose the compound to heat (60°C), acid/base hydrolysis (0.1M HCl/NaOH), and oxidative stress (3% H₂O₂) to identify degradation pathways .
Advanced Research Questions
Q. 2.1. How does stereochemistry influence the biological activity of this compound in muscarinic receptor binding?
- In Vitro Assays : Compare (R)- and (S)-enantiomers in competitive binding assays using M1/M3 receptor subtypes. The (R)-enantiomer shows higher affinity (IC₅₀ = XX nM vs. IC₅₀ = YY nM for (S)) due to optimal spatial alignment with receptor pockets .
- Molecular Dynamics Simulations : Model interactions between the pyrrolidine nitrogen and conserved aspartate residues in receptor binding sites .
Q. 2.2. What computational methods aid in predicting reaction mechanisms for its synthesis?
- DFT Studies : Calculate transition-state energies for key steps (e.g., coupling reaction) using B3LYP/6-31G(d). These studies reveal that sodium hydride lowers the activation barrier by stabilizing the intermediate .
- Solvent Effects : Simulate acetonitrile’s role in stabilizing charged intermediates during nucleophilic substitution .
Q. 2.3. What strategies mitigate dimerization or byproduct formation during large-scale synthesis?
- Process Optimization : Reduce impurity formation (e.g., dimeric byproducts) by controlling stoichiometry (1:1.1 ratio of pyrrolidine to diphenylacetonitrile) and using inert atmospheres to prevent oxidation .
- In Situ Monitoring : Employ PAT (Process Analytical Technology) tools like FTIR to track reaction progress and adjust parameters in real time .
Q. 2.4. How can functional group modifications enhance solubility or bioavailability?
Q. 2.5. What in vitro models are suitable for evaluating its pharmacokinetic properties?
- Caco-2 Permeability Assays : Measure apparent permeability (Papp) to predict intestinal absorption. The compound’s logP (~3.5) suggests moderate passive diffusion .
- Microsomal Stability Tests : Incubate with liver microsomes (human/rat) to assess metabolic clearance. CYP3A4 is implicated in oxidative metabolism .
Methodological Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
